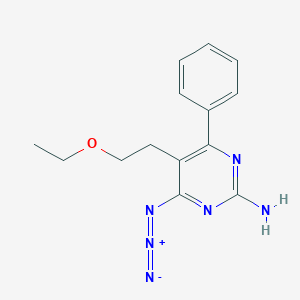![molecular formula C16H16ClN5O3S B078658 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride CAS No. 14970-38-8](/img/structure/B78658.png)
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellowish powder that is soluble in water and organic solvents. MTT is widely used in cell viability assays to determine the number of viable cells in a given sample.
Mechanism Of Action
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the presence of NAD(P)H and succinate dehydrogenase. The formazan product is insoluble in water and organic solvents, and it accumulates in the mitochondria of viable cells.
Biochemical And Physiological Effects
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is not known to have any significant biochemical or physiological effects on cells. It is simply used as a tool to determine the number of viable cells in a given sample.
Advantages And Limitations For Lab Experiments
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride has several advantages as a cell viability assay. It is simple to use, inexpensive, and provides a rapid and accurate measurement of cell viability. However, there are also some limitations to using 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride. It is not suitable for use with all cell types, and it can be affected by various factors such as pH, temperature, and the presence of certain compounds.
Future Directions
There are several future directions for the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in scientific research. One area of interest is the development of new 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride derivatives that can be used for more specific applications. Another area of interest is the development of new assays that can be used in combination with 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to provide more comprehensive information about cell viability. Additionally, there is ongoing research into the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in the development of new cancer therapies and the study of mitochondrial function in disease states.
Synthesis Methods
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is synthesized by the reaction of 3-methylbenzothiazolium iodide with 3-methyl-3-(4-nitrophenyl)triazen-1-amine in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to yield 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride as a yellowish powder.
Scientific Research Applications
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a given sample. This is done by adding 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to the sample, which is then converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the purple color is proportional to the number of viable cells in the sample.
properties
CAS RN |
14970-38-8 |
|---|---|
Product Name |
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride |
Molecular Formula |
C16H16ClN5O3S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;chloride |
InChI |
InChI=1S/C16H16N5O3S.ClH/c1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ULJTXYUETZXPSS-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Other CAS RN |
89923-56-8 14970-38-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



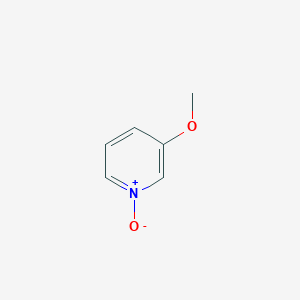
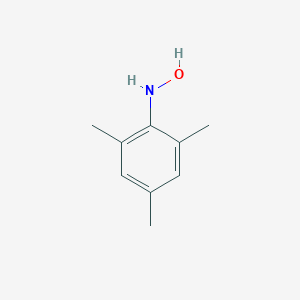
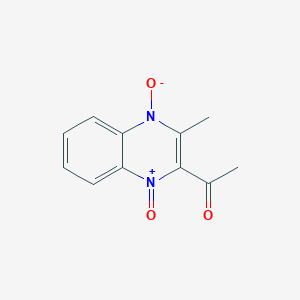
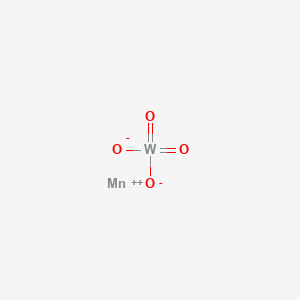
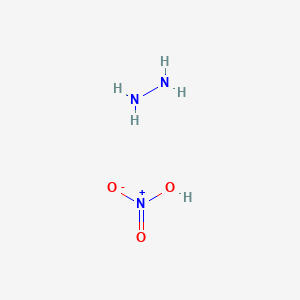
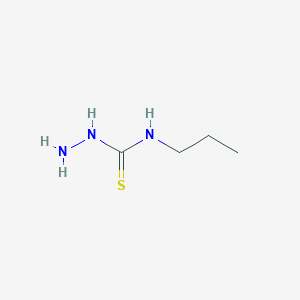

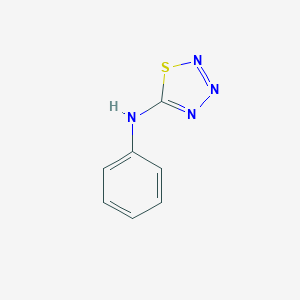
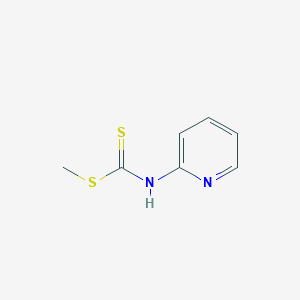

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
